BRD2889

描述

属性

分子式 |

C26H25NO6 |

|---|---|

分子量 |

447.5 g/mol |

IUPAC 名称 |

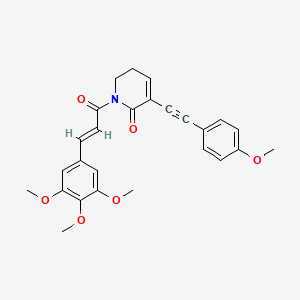

5-[2-(4-methoxyphenyl)ethynyl]-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |

InChI |

InChI=1S/C26H25NO6/c1-30-21-12-8-18(9-13-21)7-11-20-6-5-15-27(26(20)29)24(28)14-10-19-16-22(31-2)25(33-4)23(17-19)32-3/h6,8-10,12-14,16-17H,5,15H2,1-4H3/b14-10+ |

InChI 键 |

WIOMGKDOBSQCGH-GXDHUFHOSA-N |

手性 SMILES |

COC1=CC=C(C=C1)C#CC2=CCCN(C2=O)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |

规范 SMILES |

COC1=CC=C(C=C1)C#CC2=CCCN(C2=O)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BRD2889

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD2889, a synthetic analog of the natural product piperlongumine, has emerged as a modulator of the Glutathione S-transferase pi 1 (GSTP1) and Iron-Sulfur Cluster Scaffold (ISCU) axis. This technical guide delineates the current understanding of this compound's mechanism of action, with a focus on its interaction with the GSTP1-ISCU axis and its role in inducing ferroptosis, a form of iron-dependent programmed cell death. This document provides a comprehensive overview of the signaling pathways, quantitative data on the activity of its parent compound piperlongumine, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism: Modulation of the GSTP1-ISCU Axis

This compound is recognized as a robust modulator of the GSTP1-ISCU axis, a critical pathway implicated in cellular stress responses and disease, notably pulmonary hypertension[1].

1.1. The GSTP1-ISCU Axis

Glutathione S-transferase pi 1 (GSTP1) is a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds. ISCU is a scaffold protein essential for the assembly of iron-sulfur (Fe-S) clusters, which are fundamental cofactors for a multitude of proteins involved in electron transport, metabolism, and DNA repair.

The interaction between GSTP1 and ISCU is a key regulatory point in cellular homeostasis. Under normal conditions, this interaction is thought to be involved in the proper functioning and regulation of both proteins. Disruption of this axis has been linked to cellular dysfunction and disease.

1.2. This compound's Modulatory Role

This compound acts on the GSTP1-ISCU axis, although the precise nature of its "modulation" is still under investigation. It is hypothesized that this compound, similar to its parent compound piperlongumine, may disrupt the normal interaction between GSTP1 and ISCU, leading to downstream cellular effects. The functional consequences of this modulation are a key area of ongoing research.

Induction of Ferroptosis

A significant aspect of the mechanism of action of this compound's analog, piperlongumine, is the induction of ferroptosis. While direct studies on this compound and ferroptosis are limited, the extensive research on piperlongumine provides a strong basis for understanding this facet of this compound's activity.

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Key events in piperlongumine-induced ferroptosis include:

-

Increased Reactive Oxygen Species (ROS): Piperlongumine treatment leads to a significant increase in intracellular ROS levels.

-

Inhibition of Glutathione Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that detoxifies lipid peroxides. Piperlongumine has been shown to inhibit GPX4 activity, preventing the reduction of lipid hydroperoxides.

-

Depletion of Glutathione (GSH): As a substrate for GSTP1 and a key antioxidant, the depletion of GSH is a critical event in piperlongumine-induced ferroptosis.

The proposed signaling pathway for piperlongumine-induced ferroptosis involves the miR-214-3p/GPX4 axis. It is suggested that piperlongumine upregulates miR-214-3p, which in turn targets and downregulates GPX4, leading to the accumulation of lipid ROS and subsequent ferroptotic cell death.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced ferroptosis.

Quantitative Data

| Compound/Interaction | Parameter | Value | Reference |

| Hydrolyzed Piperlongumine (hPL) vs. GSTP1 | IC50 | 384 µM | [2] |

| Hydrolyzed Piperlongumine (hPL) vs. GSTP1 | Ki | 199 µM | [2] |

| TRAF2 vs. GSTP1-1 | Kd | 0.3 µM | [3] |

| JNK1α2 vs. GSTP1-1 | Kd | 0.39 µM | [3] |

| Zeaxanthin vs. GSTP1 | Kd | 0.33 µM |

Note: The IC50 of hPL for GSTP1 is dependent on the concentration of the co-substrate 1-chloro-2,4-dinitrobenzene.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.

Experimental Workflow Diagram:

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest to 80-90% confluency.

-

Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

-

-

Heat Shock:

-

Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS).

-

Aliquot cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to 4°C. Include a non-heated control.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble target protein (GSTP1 or ISCU) at each temperature point by Western blotting using specific antibodies.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

-

Ferroptosis Induction and Detection Assay

This assay is used to determine if this compound induces ferroptosis and to characterize the underlying mechanisms.

Experimental Workflow Diagram:

Caption: Workflow for a ferroptosis induction and detection assay.

Protocol:

-

Cell Seeding:

-

Seed cells in a multi-well plate at an appropriate density.

-

-

Treatment:

-

Treat cells with varying concentrations of this compound.

-

Include control groups: vehicle control, a known ferroptosis inducer (e.g., erastin or RSL3), and co-treatment with a ferroptosis inhibitor (e.g., ferrostatin-1 or liproxstatin-1).

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Measurement of Ferroptosis Markers:

-

Cell Viability: Assess cell viability using assays such as MTT or CellTiter-Glo.

-

Lipid ROS Measurement: Use fluorescent probes like C11-BODIPY(581/591) and flow cytometry or fluorescence microscopy to detect lipid peroxidation.

-

Intracellular Iron: Measure intracellular ferrous iron (Fe2+) levels using probes like FerroOrange.

-

GSH Levels: Quantify intracellular glutathione levels using a GSH-Glo assay.

-

GPX4 Activity: Measure the activity of GPX4 using a commercially available assay kit.

-

-

Data Analysis:

-

Compare the levels of ferroptosis markers between the different treatment groups. A rescue of cell death and a reduction in ferroptosis markers upon co-treatment with a ferroptosis inhibitor confirms that this compound induces cell death via ferroptosis.

-

Click Chemistry for Target Identification

This compound contains an alkyne group, making it amenable to click chemistry for target identification and visualization. This protocol outlines a general approach for identifying this compound-binding proteins.

Experimental Workflow Diagram:

Caption: General workflow for target identification using click chemistry.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound for a specified time to allow for target engagement.

-

-

Cell Lysis:

-

Lyse the cells in a buffer compatible with the click reaction (avoiding primary amines like Tris).

-

-

Click Reaction:

-

To the cell lysate, add an azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore).

-

Add the copper(I) catalyst (prepared from CuSO4 and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to initiate the cycloaddition reaction.

-

Incubate the reaction mixture at room temperature.

-

-

Enrichment of Tagged Proteins (for Biotin Tag):

-

Add streptavidin-coated beads to the reaction mixture to capture the biotin-tagged protein-BRD2889 complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

-

Identification by Mass Spectrometry:

-

Digest the eluted proteins into peptides (e.g., with trypsin).

-

Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were bound to this compound.

-

-

Data Analysis:

-

Analyze the mass spectrometry data to identify and quantify the enriched proteins, revealing the potential targets of this compound.

-

Conclusion

This compound is a promising small molecule that exerts its biological effects primarily through the modulation of the GSTP1-ISCU axis. Drawing parallels with its parent compound, piperlongumine, a significant component of its mechanism of action is the induction of ferroptosis via increased ROS, GPX4 inhibition, and GSH depletion. The presence of an alkyne handle in its structure further expands its utility as a chemical probe for target identification and validation studies. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate molecular mechanisms of this compound and to explore its therapeutic potential. Further investigation is warranted to determine the precise binding kinetics and direct evidence of ferroptosis induction by this compound itself.

References

- 1. GSTP1 glutathione S-transferase pi 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fine-tuning of TRAF2–GSTP1-1 interaction: effect of ligand binding and in situ detection of the complex - PMC [pmc.ncbi.nlm.nih.gov]

BRD2889: A Modulator of Cellular Stress Responses Through the GSTP1-ISCU Axis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD2889, a synthetic analog of the natural product piperlongumine, is emerging as a significant modulator of cellular stress responses. This document provides a comprehensive technical overview of its core mechanism, focusing on its interaction with the Glutathione S-transferase pi 1 (GSTP1) and Iron-Sulfur Cluster Scaffold (ISCU) axis. By disrupting the delicate balance of redox homeostasis, this compound induces oxidative stress, presenting a promising avenue for therapeutic intervention, particularly in oncology. This guide details the current understanding of this compound's mechanism of action, supported by quantitative data from studies on its analog piperlongumine, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and Cellular Stress

Cellular stress responses are intricate signaling networks that protect cells from various insults, including oxidative stress, DNA damage, and protein misfolding. A key player in the oxidative stress response is the antioxidant system, which neutralizes reactive oxygen species (ROS). Cancer cells often exhibit a heightened basal level of ROS, making them more vulnerable to further oxidative insults.

This compound has been identified as a modulator of the GSTP1-ISCU axis.[1] GSTP1 is a crucial phase II detoxification enzyme that protects cells from oxidative damage by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds.[2][3][4] ISCU is a scaffold protein essential for the biosynthesis of iron-sulfur (Fe-S) clusters, which are vital cofactors for numerous proteins involved in mitochondrial respiration and DNA repair.[1] By modulating this axis, this compound is hypothesized to disrupt cellular redox balance and Fe-S cluster biogenesis, leading to an increase in cellular stress.

Given that this compound is an analog of piperlongumine, much of the current understanding of its biological activity is inferred from studies on piperlongumine. Piperlongumine has been shown to selectively induce apoptosis in cancer cells by increasing intracellular ROS levels and depleting GSH.

Quantitative Data on the Effects of Piperlongumine (this compound Analog)

The following tables summarize the quantitative effects of piperlongumine on cancer cell lines, providing a strong basis for understanding the potential impact of this compound.

Table 1: Effect of Piperlongumine on Cancer Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (h) | % Decrease in Cell Viability | Reference |

| 786-O (Kidney) | 5 | 24 | Significant | |

| 786-O (Kidney) | 10 | 24 | Significant | |

| 786-O (Kidney) | 15 | 24 | Significant | |

| SKBR3 (Breast) | 5 | 24 | Significant | |

| Panc1 (Pancreatic) | 5 | 24 | Significant | |

| A549 (Lung) | 15 | 24 | Significant | |

| HUH-7 (Liver) | Increasing doses | 24 | Dose-dependent decrease | |

| HepG2 (Liver) | Increasing doses | 24 | Dose-dependent decrease | |

| MCF-7 (Breast) | 5 - 40 | 24 | Dose-dependent decrease |

Table 2: Effect of Piperlongumine on Intracellular Reactive Oxygen Species (ROS) Levels

| Cell Line | Concentration (µM) | Incubation Time | Fold Increase in ROS | Reference |

| EJ (Bladder) | 10 | 1 h | Not specified, but increased | |

| EJ (Bladder) | 10 | 3 h | Not specified, but increased | |

| 786-O (Kidney) | Not specified | Not specified | Significant induction | |

| SKBR3 (Breast) | Not specified | Not specified | Significant induction | |

| Panc1 (Pancreatic) | Not specified | Not specified | Significant induction | |

| A549 (Lung) | Not specified | Not specified | Significant induction | |

| A549 (Lung) | 30 | 6 h | Remarkable increase | |

| MCF-7 (Breast) | 5 - 20 | 3 h | Dose-dependent increase |

Table 3: Effect of Piperlongumine on Glutathione (GSH) Levels

| Cell Line | Concentration (µM) | Incubation Time (h) | % Decrease in GSH Levels | Reference |

| EJ (Bladder) | Not specified | 1 | Significant | |

| EJ (Bladder) | Not specified | 3 | Significant | |

| MCF-7 (Breast) | 5 - 20 | Not specified | Significant, dose-dependent | |

| A549 (Lung) | 30 | Not specified | ~83% (5-fold decrease in GSH/GSSG ratio) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on cellular stress responses.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent alone).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular ROS (DCFH-DA Assay)

Objective: To quantify the levels of intracellular ROS induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in 6-well plates or on coverslips and allow them to adhere.

-

Treat the cells with this compound at the desired concentrations for the specified time.

-

After treatment, wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.

GSTP1 Activity Assay (CDNB Assay)

Objective: To measure the enzymatic activity of GSTP1 in cell lysates.

Materials:

-

Cell lysate from treated and untreated cells

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Spectrophotometer

Procedure:

-

Prepare cell lysates from cells treated with this compound or vehicle control.

-

In a cuvette, mix potassium phosphate buffer, GSH (1 mM), and cell lysate.

-

Initiate the reaction by adding CDNB (1 mM).

-

Immediately measure the change in absorbance at 340 nm for 5 minutes at 1-minute intervals.

-

The rate of increase in absorbance is proportional to the GSTP1 activity.

-

Calculate the specific activity and express it as nmol/min/mg of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

Proposed Signaling Pathway of this compound in Inducing Cellular Stress

Caption: Proposed mechanism of this compound-induced cellular stress and apoptosis.

Experimental Workflow for Characterizing this compound's Activity

Caption: A typical workflow for investigating this compound's cellular effects.

Conclusion and Future Directions

This compound, as a modulator of the GSTP1-ISCU axis, holds considerable promise as a tool to induce cellular stress, particularly in the context of cancer therapy. The data from its analog, piperlongumine, strongly suggest that this compound likely functions by increasing intracellular ROS levels and disrupting essential metabolic and repair processes that rely on functional GSTP1 and ISCU.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets. Direct quantitative studies on this compound are necessary to confirm the effects observed with piperlongumine and to fully characterize its potency and selectivity. Furthermore, exploring the therapeutic potential of this compound in combination with other anti-cancer agents that either induce or are sensitive to oxidative stress could lead to novel and more effective treatment strategies. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the understanding and application of this promising compound.

References

- 1. Native mass spectrometric studies of IscSU reveal a concerted, sulfur-initiated mechanism of iron–sulfur cluster assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Molecular Mechanism of ISC Iron–Sulfur Cluster Biogenesis Revealed by High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

The Pharmacokinetics of BRD2889: A Review of Publicly Available Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

BRD2889 is a synthetic analog of the natural product piperlongumine. It has been identified as a modulator of the Glutathione S-transferase P1 (GSTP1) and Iron-Sulfur Cluster Scaffold protein (ISCU) axis, a pathway of interest in the context of pulmonary hypertension.[1] This document aims to provide a comprehensive overview of the currently available pharmacokinetic data for this compound. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This guide will summarize the limited available information and highlight the areas where further research is critically needed to understand the therapeutic potential of this compound.

Introduction to this compound

This compound is a chemical probe that has been utilized in research to investigate the GSTP1-ISCU axis.[1] As an analog of piperlongumine, a compound known for its diverse biological activities, this compound is of interest for its potential therapeutic applications. Understanding its pharmacokinetic properties is a fundamental prerequisite for any further preclinical and clinical development.

Pharmacokinetic Profile of this compound

Despite the scientific interest in this compound, there is a notable absence of published studies detailing its pharmacokinetic properties. Key parameters such as oral bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and clearance rates have not been publicly reported.

Data Summary

A comprehensive search of scientific databases has yielded no quantitative pharmacokinetic data for this compound. Therefore, the following table, which would typically summarize these findings, remains unpopulated.

| Pharmacokinetic Parameter | Value | Species | Route of Administration | Reference |

| Absorption | ||||

| Bioavailability (%) | Data Not Available | |||

| Tmax (h) | Data Not Available | |||

| Cmax (ng/mL) | Data Not Available | |||

| Distribution | ||||

| Volume of Distribution (L/kg) | Data Not Available | |||

| Plasma Protein Binding (%) | Data Not Available | |||

| Metabolism | ||||

| Major Metabolites | Data Not Available | |||

| Primary Metabolizing Enzymes | Data Not Available | |||

| Excretion | ||||

| Half-life (t1/2) (h) | Data Not Available | |||

| Clearance (mL/min/kg) | Data Not Available | |||

| Major Route of Elimination | Data Not Available |

Experimental Protocols

Detailed experimental methodologies for assessing the pharmacokinetic properties of this compound are not available in the public domain. To facilitate future research, this section outlines a general experimental workflow that could be employed to characterize the ADME profile of this compound.

General In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model, such as rodents.

Signaling Pathway

This compound is described as a modulator of the GSTP1-ISCU axis.[1] The precise mechanism of this modulation and the downstream consequences are not fully elucidated in the available literature. The following diagram provides a simplified, hypothetical representation of this interaction for conceptual understanding.

References

Technical Whitepaper: A Framework for Evaluating the Effects of Novel Compounds on Endothelial Cell Dysfunction

To the esteemed researchers, scientists, and drug development professionals,

This document serves as a comprehensive technical guide outlining the methodologies and frameworks for investigating the effects of novel chemical probes, using the hypothetical compound BRD2889 as a case study in the context of endothelial cell dysfunction.

Introduction

Endothelial cell dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is considered a key initiating event in the development of atherosclerosis and other cardiovascular diseases.[1][2][3] It is characterized by a shift in the functional properties of endothelial cells towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. This includes reduced bioavailability of nitric oxide (NO), increased expression of adhesion molecules, and elevated production of reactive oxygen species (ROS).[1][4]

Currently, a comprehensive search of publicly available scientific literature and databases does not yield specific information regarding the effects of a compound designated this compound on endothelial cell dysfunction. Therefore, this whitepaper will provide a robust framework, including detailed experimental protocols and data presentation formats, that can be employed to characterize the potential therapeutic effects of this compound or any novel compound of interest in this critical area of cardiovascular research.

Hypothetical Effects of this compound on Endothelial Cell Function

For the purpose of this guide, we will hypothesize that this compound is a novel therapeutic agent being investigated for its potential to ameliorate endothelial dysfunction. The following sections will detail the experiments that would be conducted to test this hypothesis.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from such studies, illustrating how the effects of this compound could be quantified and compared.

Table 1: Effect of this compound on Endothelial Nitric Oxide (NO) Bioavailability and Oxidative Stress in Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with TNF-α

| Treatment Group | NO Production (pmol/mg protein) | Intracellular ROS (Relative Fluorescence Units) | eNOS Ser1177 Phosphorylation (Fold Change) |

| Vehicle Control | 100 ± 8.5 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| TNF-α (10 ng/mL) | 45 ± 5.2 | 2.5 ± 0.3 | 0.4 ± 0.05 |

| TNF-α + this compound (1 µM) | 85 ± 7.1 | 1.3 ± 0.2 | 0.8 ± 0.09 |

| TNF-α + this compound (10 µM) | 95 ± 8.0 | 1.1 ± 0.1 | 0.9 ± 0.1 |

Table 2: Effect of this compound on Pro-inflammatory Marker Expression in HUVECs stimulated with TNF-α

| Treatment Group | VCAM-1 mRNA Expression (Fold Change) | ICAM-1 mRNA Expression (Fold Change) | Monocyte Adhesion (% of Control) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 10 |

| TNF-α (10 ng/mL) | 8.2 ± 0.7 | 10.5 ± 0.9 | 350 ± 25 |

| TNF-α + this compound (1 µM) | 4.1 ± 0.4 | 5.3 ± 0.5 | 180 ± 15 |

| TNF-α + this compound (10 µM) | 2.0 ± 0.2 | 2.5 ± 0.3 | 120 ± 12 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function.

-

Culture Conditions: HUVECs are cultured in Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed with cells between passages 3 and 6.

-

Induction of Endothelial Dysfunction: To mimic a pro-inflammatory state characteristic of endothelial dysfunction, HUVECs are stimulated with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL for 24 hours.

-

Compound Treatment: this compound (or vehicle control) is added to the culture medium 1 hour prior to the addition of TNF-α.

Measurement of Nitric Oxide (NO) Production

-

Principle: This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

After the treatment period, collect the cell culture supernatant.

-

In a 96-well plate, add 50 µL of supernatant to each well.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

Normalize the results to the total protein content of the cells in each well.

-

Assessment of Intracellular Reactive Oxygen Species (ROS)

-

Principle: This assay uses the cell-permeable fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Western Blotting for eNOS Phosphorylation

-

Principle: This technique is used to detect the phosphorylation of endothelial nitric oxide synthase (eNOS) at the serine 1177 residue, an activating phosphorylation site.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phospho-eNOS (Ser1177) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total eNOS and a loading control (e.g., GAPDH) for normalization.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Principle: This method quantifies the messenger RNA (mRNA) levels of specific genes, in this case, the adhesion molecules VCAM-1 and ICAM-1.

-

Procedure:

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a qPCR instrument with SYBR Green or TaqMan probes and primers specific for VCAM-1, ICAM-1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Monocyte Adhesion Assay

-

Principle: This functional assay measures the adhesion of monocytes to the endothelial cell monolayer, a key step in the inflammatory process.

-

Procedure:

-

Culture HUVECs to confluence in a 96-well plate and treat as described above.

-

Label a monocyte cell line (e.g., THP-1) with a fluorescent dye such as Calcein-AM.

-

Add the labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.

-

Gently wash the wells to remove non-adherent monocytes.

-

Quantify the number of adherent monocytes by measuring the fluorescence intensity in a microplate reader.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in endothelial dysfunction and a hypothetical experimental workflow for evaluating this compound.

Signaling Pathway of Endothelial Dysfunction

Caption: TNF-α induced signaling cascade leading to endothelial dysfunction.

Hypothetical Mechanism of Action for this compound

Caption: A potential signaling pathway for this compound's therapeutic effects.

Experimental Workflow for this compound Evaluation

Caption: Workflow for assessing this compound's impact on endothelial cells.

This whitepaper provides a comprehensive framework for the investigation of novel compounds, such as the hypothetical this compound, in the context of endothelial cell dysfunction. The detailed protocols and data presentation formats herein are intended to serve as a guide for researchers and drug development professionals. While no specific data on this compound currently exists in the public domain, the methodologies described represent the current standards in the field for characterizing the potential of new therapeutic agents to combat the endothelial dysfunction that underlies cardiovascular disease. The application of these rigorous experimental approaches will be crucial in identifying and validating new treatments for this widespread and serious condition.

References

- 1. Endothelial Cell Dysfunction and the Pathobiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Endothelial cell dysfunction in cardiac disease: driver or consequence? [frontiersin.org]

- 3. aginganddisease.org [aginganddisease.org]

- 4. Endothelial Dysfunction in the Context of Blood–Brain Barrier Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BRD2889 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD2889 is a synthetic analog of the natural product piperlongumine. It has been identified as a potent modulator of the Glutathione S-transferase P1 (GSTP1) and Iron-Sulfur Cluster Scaffold Protein (ISCU) axis, a pathway of significant interest in the context of pulmonary hypertension (PH).[1] As a piperlongumine analog, this compound is also under investigation for its potential applications in oncology, leveraging mechanisms such as the induction of reactive oxygen species (ROS) and apoptosis in cancer cells. This document provides detailed protocols for the in vitro application of this compound in cell culture experiments, guidance on data analysis, and visual representations of the associated signaling pathways and experimental workflows.

Chemical Properties

| Feature | Description |

| Compound Name | This compound |

| Chemical Nature | Analog of Piperlongumine |

| Key Structural Feature | Contains an alkyne group, suitable for click chemistry applications. |

| Primary Target | GSTP1-ISCU axis |

Proposed Mechanism of Action

This compound modulates the interaction between GSTP1 and ISCU. In the context of pulmonary hypertension, this interaction is believed to play a role in the pathobiology of pulmonary artery endothelial and smooth muscle cells. In cancer cells, piperlongumine and its analogs are known to increase intracellular ROS levels, leading to oxidative stress, DNA damage, and ultimately, apoptosis. It is hypothesized that this compound shares a similar ROS-inducing mechanism.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

-

Target cell lines (e.g., cancer cell lines, pulmonary artery endothelial cells)

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

| Parameter | Typical Range |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| This compound Concentration | 0.1 - 100 µM |

| Incubation Time | 24, 48, 72 hours |

| MTT Incubation | 4 hours |

| Absorbance Wavelength | 570 nm |

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Target cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on IC50 values) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines if this compound induces cell cycle arrest.

Materials:

-

Target cell lines

-

This compound

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow

Caption: General experimental workflow for in vitro studies of this compound.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Example of IC50 Values for this compound in Different Cell Lines

| Cell Line | Cancer Type / Origin | Incubation Time (h) | IC50 (µM) |

| A549 | Lung Carcinoma | 48 | To be determined |

| MCF-7 | Breast Adenocarcinoma | 48 | To be determined |

| HCT116 | Colorectal Carcinoma | 48 | To be determined |

| PAEC | Pulmonary Artery Endothelial Cells | 48 | To be determined |

| PASMC | Pulmonary Artery Smooth Muscle Cells | 48 | To be determined |

Note: The IC50 values need to be experimentally determined.

Table 2: Example of Apoptosis Induction by this compound

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |

| A549 | Vehicle Control | Value | Value | Value |

| A549 | This compound (IC50) | Value | Value | Value |

| A549 | This compound (2x IC50) | Value | Value | Value |

Note: Values to be determined by flow cytometry analysis.

Signaling Pathway

Caption: this compound modulation of the GSTP1-ISCU signaling axis.

Conclusion

This compound presents a promising research tool for investigating the GSTP1-ISCU axis in pulmonary hypertension and as a potential therapeutic agent in oncology. The protocols outlined in this document provide a framework for the in vitro characterization of this compound's cellular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions, particularly concerning the determination of optimal compound concentrations. Further investigation into the detailed downstream signaling events following this compound treatment will be crucial for a comprehensive understanding of its mechanism of action.

References

Application Notes and Protocols for BRD2889 in Murine Models of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BRD2889, a promising modulator of the Glutathione S-transferase P1 (GSTP1) - Iron-Sulfur Cluster Scaffold Protein (ISCU) axis, in preclinical murine models of pulmonary hypertension (PH). The following protocols are based on established methodologies for inducing PH in mice and incorporate the therapeutic application of this compound as investigated in recent preclinical studies.

Introduction

Pulmonary hypertension is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. Murine models that recapitulate the pathophysiology of human PH are indispensable for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents. This compound, an analog of the natural product piperlongumine, has emerged as a potential therapeutic candidate for PH. It has been shown to reverse the symptoms of PH in rodent models by targeting the GSTP1-ISCU signaling axis, thereby rescuing mitochondrial function and reducing endothelial cell apoptosis.[1]

These notes provide detailed protocols for the induction of PH in mice using the hypoxia/SU5416 model, administration of this compound, and subsequent evaluation of its therapeutic efficacy through hemodynamic and morphometric analyses.

Data Presentation

The following tables summarize the expected quantitative data from experiments utilizing this compound in a murine model of pulmonary hypertension. The data is compiled from representative studies and serves as a benchmark for expected outcomes.

Table 1: Hemodynamic Parameters in a Murine Model of Pulmonary Hypertension Treated with this compound

| Group | Treatment | Right Ventricular Systolic Pressure (RVSP) (mmHg) |

| Normoxia | Vehicle | 20 - 25 |

| Hypoxia/SU5416 | Vehicle | 45 - 55 |

| Hypoxia/SU5416 | This compound | 30 - 40 |

Table 2: Right Ventricular Hypertrophy in a Murine Model of Pulmonary Hypertension Treated with this compound

| Group | Treatment | Fulton Index (RV/LV+S) |

| Normoxia | Vehicle | 0.20 - 0.25 |

| Hypoxia/SU5416 | Vehicle | 0.45 - 0.55 |

| Hypoxia/SU5416 | This compound | 0.30 - 0.40 |

Signaling Pathway

The therapeutic effect of this compound in pulmonary hypertension is attributed to its modulation of the GSTP1-ISCU signaling pathway. Under conditions of oxidative stress characteristic of PH, GSTP1 can glutathionylate ISCU, impairing its function in iron-sulfur cluster biogenesis and leading to mitochondrial dysfunction and endothelial cell apoptosis. This compound is proposed to inhibit this glutathionylation, thereby restoring ISCU function, improving mitochondrial bioenergetics, and preventing apoptosis of pulmonary artery endothelial cells.

Caption: Mechanism of action of this compound in pulmonary hypertension.

Experimental Protocols

Murine Model of Hypoxia/SU5416-Induced Pulmonary Hypertension

This protocol describes a widely used method to induce a severe and progressive form of pulmonary hypertension in mice that closely mimics the pathology of the human disease.[2]

Materials:

-

8-10 week old male C57BL/6 mice

-

Hypoxic chamber (10% O₂)

-

SU5416 (Sugen 5416)

-

Vehicle for SU5416 (e.g., Carboxymethylcellulose sodium, Polysorbate 80, and water)

-

Sterile syringes and needles (27-30 gauge)

Procedure:

-

Acclimatize mice to the housing facility for at least one week prior to the experiment.

-

On day 0, weigh each mouse and administer a subcutaneous injection of SU5416 (20 mg/kg).

-

Immediately following the injection, place the mice in a hypoxic chamber with an oxygen concentration of 10%.

-

Maintain the mice in the hypoxic chamber for 3 weeks. Provide ad libitum access to food and water. The chamber should be briefly opened for cage cleaning and replenishment of food and water as required.

-

On days 7 and 14, remove the mice from the chamber for a short period to administer subsequent subcutaneous injections of SU5416 (20 mg/kg).

-

At the end of the 3-week period, the mice will have developed significant pulmonary hypertension.

Administration of this compound

This protocol outlines the therapeutic administration of this compound to mice with established pulmonary hypertension.

Materials:

-

This compound

-

Vehicle for this compound (e.g., DMSO, PEG300, Tween 80, and saline)

-

Sterile syringes and needles for the chosen administration route

Procedure:

-

Following the 3-week PH induction period, randomize the mice into a vehicle control group and a this compound treatment group.

-

Prepare a stock solution of this compound in a suitable vehicle. A recommended dosage for in vivo studies is 1-10 mg/kg.

-

Administer this compound or vehicle to the respective groups daily for a period of 2 to 3 weeks.

-

The preferred route of administration is typically intraperitoneal (IP) injection or oral gavage. Ensure proper technique to minimize stress and injury to the animals.

-

Monitor the mice daily for any signs of distress or adverse reactions to the treatment.

Assessment of Therapeutic Efficacy

At the end of the treatment period, the efficacy of this compound is assessed by measuring key indicators of pulmonary hypertension severity.

a) Hemodynamic Measurements (Right Ventricular Systolic Pressure - RVSP):

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the mouse in a supine position on a heating pad to maintain body temperature.

-

Perform a tracheostomy and connect the mouse to a small animal ventilator.

-

Expose the right jugular vein and carefully insert a pressure-volume catheter.

-

Advance the catheter into the right ventricle to record the right ventricular pressure.

-

Allow the pressure readings to stabilize before recording the RVSP.

b) Assessment of Right Ventricular Hypertrophy (Fulton Index):

-

Following hemodynamic measurements, euthanize the mouse by an approved method.

-

Excise the heart and dissect the right ventricle (RV) free wall from the left ventricle and septum (LV+S).

-

Carefully blot the tissues to remove any excess blood and weigh them separately.

-

Calculate the Fulton Index as the ratio of the weight of the RV to the weight of the LV+S (RV/LV+S). An increased Fulton Index is indicative of right ventricular hypertrophy.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for inducing pulmonary hypertension in mice and evaluating the therapeutic effects of this compound.

Caption: Experimental workflow for this compound studies in a murine PH model.

References

- 1. Glutathione S-Transferase P-Mediated Protein S-Glutathionylation of Resident Endoplasmic Reticulum Proteins Influences Sensitivity to Drug-Induced Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD2889: A Clickable Probe for Exploring Protein Interactions

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD2889 is a synthetic analog of the natural product piperlongumine, a compound known for its diverse biological activities. As a research tool, this compound has been identified as a modulator of the Glutathione S-transferase P1 (GSTP1)-Iron-Sulfur Cluster (ISCU) axis[1]. A key feature of this compound is the incorporation of a terminal alkyne group, rendering it a valuable probe for "click chemistry" applications[1]. This modification allows for the covalent labeling of its interacting protein partners through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This application note provides a detailed overview and experimental protocols for the use of this compound in click chemistry-based protein labeling for target identification and validation.

Principle of the Method

The use of this compound in protein labeling follows a two-step process. First, the alkyne-containing this compound is introduced to a biological system, such as cultured cells or cell lysates, where it can interact with its target proteins. Second, an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) is added. In the presence of a copper(I) catalyst, the alkyne on this compound and the azide on the reporter molecule undergo a cycloaddition reaction, forming a stable triazole linkage. This covalently attaches the reporter to the this compound-protein complex, enabling subsequent detection, enrichment, and identification of the target proteins.

Data Presentation

While specific quantitative data for this compound in protein labeling applications is not extensively published, the following table outlines the expected outcomes and parameters that should be quantified in a typical experiment.

| Parameter | Description | Method of Quantification | Expected Outcome |

| Labeling Efficiency | The percentage of target protein that is successfully labeled with the reporter molecule. | SDS-PAGE with in-gel fluorescence scanning or Western blot analysis. | Dependent on experimental conditions, but aiming for detectable and quantifiable signal over background. |

| Specificity | The degree to which this compound labels its intended target(s) versus non-specific proteins. | Comparison of labeling in the presence and absence of a competitor (e.g., excess piperlongumine) or in knockout/knockdown cell lines. | Significantly reduced signal in competitor and knockout/knockdown conditions for specific targets. |

| Dose-Dependence | The relationship between the concentration of this compound and the extent of protein labeling. | Titration of this compound concentration followed by quantification of labeled protein. | A sigmoidal dose-response curve is expected, indicating saturation of binding sites at higher concentrations. |

| Time-Dependence | The kinetics of this compound binding and labeling of its target proteins. | Time-course experiment where the click reaction is performed at different time points after this compound treatment. | An increase in labeling over time, reaching a plateau as equilibrium is approached. |

Experimental Protocols

Protocol 1: In-Cell Protein Labeling with this compound

This protocol describes the labeling of proteins in living cells with this compound, followed by lysis and click chemistry.

Materials:

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-reporter probe (e.g., Azide-PEG3-Biotin or a fluorescent azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

DMSO (for stock solutions)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the desired time (e.g., 1-4 hours) in serum-free medium. Include a vehicle control (DMSO only).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the following (final concentrations are suggestions and may require optimization):

-

Cell lysate (e.g., 1 mg/mL protein)

-

Azide-reporter probe (e.g., 100 µM)

-

CuSO4 (e.g., 1 mM)

-

THPTA (e.g., 5 mM)

-

Freshly prepared sodium ascorbate (e.g., 5 mM)

-

-

Incubate the reaction at room temperature for 1 hour, protected from light.

-

-

Analysis:

-

For fluorescently labeled proteins, the sample can be directly analyzed by SDS-PAGE and in-gel fluorescence scanning.

-

For biotin-labeled proteins, the sample can be analyzed by Western blot using a streptavidin-HRP conjugate or used for enrichment via streptavidin affinity chromatography.

-

Protocol 2: Enrichment and Identification of this compound-Labeled Proteins

This protocol describes the enrichment of biotin-labeled proteins and their subsequent identification by mass spectrometry.

Materials:

-

Biotin-labeled cell lysate from Protocol 1

-

Streptavidin-agarose or magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Reagents for in-gel or on-bead tryptic digestion

-

Mass spectrometer

Procedure:

-

Affinity Purification:

-

Incubate the biotin-labeled lysate with streptavidin beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS + 1% SDS, PBS + 8M urea) is recommended.

-

-

Elution and/or Digestion:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Alternatively, perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

-

-

Mass Spectrometry:

-

Analyze the eluted proteins or digested peptides by LC-MS/MS.

-

Identify the proteins using a protein database search engine.

-

-

Data Analysis:

-

Compare the identified proteins from the this compound-treated sample to the vehicle control to identify specific binding partners.

-

Further validation of identified targets can be performed using techniques such as Western blotting, immunoprecipitation, or functional assays.

-

Visualizations

Caption: Experimental workflow for this compound-mediated protein labeling.

Caption: Logical relationship of this compound click chemistry labeling.

References

Application Notes and Protocols for High-Throughput Screening Assays Using BRD2889

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD2889, an analog of the natural product piperlongumine, is a modulator of the Glutathione S-Transferase Pi 1 (GSTP1)-Iron-Sulfur Cluster Scaffold Protein (ISCU) axis.[1] This small molecule holds potential for therapeutic development in areas such as pulmonary hypertension and cancer. Its utility in high-throughput screening (HTS) campaigns is underscored by its defined mechanism of action and the presence of an alkyne group, rendering it suitable for "click chemistry" applications to identify and validate target engagement.[1]

These application notes provide a comprehensive guide for utilizing this compound in HTS assays to identify novel modulators of the GSTP1-ISCU pathway and to explore its therapeutic potential. The protocols outlined below are based on established methodologies for similar compounds and general principles of HTS assay development.

Mechanism of Action and Signaling Pathway

This compound modulates the interaction between GSTP1 and ISCU. GSTP1 is a key enzyme in cellular detoxification and a regulator of various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis and stress responses. The interaction of GSTP1 with ISCU, a crucial component of iron-sulfur cluster biogenesis, suggests a role for this axis in cellular metabolism and response to oxidative stress.

GSTP1 Signaling Pathway

Caption: GSTP1-ISCU signaling axis and its role in cellular stress response.

High-Throughput Screening (HTS) Application Notes

This compound can be employed in various HTS assay formats to discover novel modulators of the GSTP1-ISCU pathway. The choice of assay will depend on the specific research question, available resources, and desired throughput.

1. Phenotypic Screening:

-

Principle: To identify compounds that mimic or antagonize the cellular effects of this compound. This approach is target-agnostic in its initial phase and focuses on a desired cellular outcome.

-

Assay Formats:

-

Cell Viability/Cytotoxicity Assays: Measure the effect of test compounds on the viability of cancer cell lines known to be sensitive to piperlongumine analogs.

-

Reactive Oxygen Species (ROS) Production Assays: Quantify changes in intracellular ROS levels, a known downstream effect of piperlongumine and its analogs.

-

2. Target-Based Screening:

-

Principle: To identify compounds that directly interact with and modulate the activity of GSTP1 or its interaction with ISCU.

-

Assay Formats:

-

Biochemical GSTP1 Activity Assays: Measure the enzymatic activity of purified GSTP1 in the presence of test compounds.

-

Protein-Protein Interaction (PPI) Assays: Utilize techniques like FRET, BRET, or AlphaLISA to screen for compounds that disrupt or stabilize the GSTP1-ISCU interaction.

-

3. Target Engagement and Validation using Click Chemistry:

-

Principle: To confirm that hit compounds from primary screens directly bind to their intended target within a cellular context. This compound's alkyne handle allows for its use as a probe in click chemistry-based target identification and engagement studies.

-

Workflow:

-

Treat cells with an alkyne-containing probe (e.g., a clickable analog of a hit compound or this compound itself).

-

Lyse cells and perform a click reaction with an azide-functionalized reporter tag (e.g., biotin or a fluorophore).

-

Identify and quantify the labeled proteins using techniques such as streptavidin pulldown followed by mass spectrometry or in-gel fluorescence.

-

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay

This protocol is adapted from methods used for screening piperlongumine analogs and is suitable for a 384-well format.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound (as a positive control)

-

Test compound library (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

384-well clear-bottom white plates

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1,000-5,000 cells per well in 40 µL of culture medium into 384-well plates.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (this compound) wells.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

Cell Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

-

Calculate IC₅₀ values for active compounds using a non-linear regression curve fit.

-

Determine the Z' factor to assess assay quality. A Z' factor ≥ 0.5 is considered excellent for HTS.

-

Protocol 2: High-Throughput ROS Production Assay

Materials:

-

Cancer cell line

-

Culture medium

-

This compound (positive control)

-

Test compound library

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) or similar ROS indicator

-

384-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in 384-well plates as described in Protocol 1.

-

-

Compound Treatment:

-

Add test compounds and controls to the wells.

-

Incubate for a shorter duration, typically 1-6 hours, at 37°C, 5% CO₂.

-

-

ROS Detection:

-

Prepare a working solution of H₂DCFDA in serum-free medium (e.g., 10 µM).

-

Remove the compound-containing medium from the wells and wash once with PBS.

-

Add 20 µL of the H₂DCFDA solution to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Measure fluorescence (excitation ~485 nm, emission ~535 nm).

-

-

Data Analysis:

-

Normalize fluorescence signals to the vehicle control.

-

Calculate the fold-increase in ROS production for each compound.

-

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.

Table 1: Example HTS Data Summary for Piperlongumine Analogs

| Compound ID | Assay Type | Cell Line | IC₅₀ / EC₅₀ (µM) | Max Response (% of Control) | Z' Factor |

| This compound (Ref) | Cell Viability | HeLa | Data not available | Data not available | > 0.5 |

| Analog 1 | Cell Viability | HeLa | 5.2 | 95% | 0.72 |

| Analog 2 | Cell Viability | HeLa | 12.8 | 88% | 0.68 |

| Analog 3 | ROS Production | A549 | 2.5 | 350% | 0.65 |

| Analog 4 | ROS Production | A549 | 8.1 | 280% | 0.70 |

Note: The data presented here are hypothetical and for illustrative purposes. Actual values will vary depending on the specific compounds and experimental conditions.

Visualization of Workflows

HTS Workflow for this compound-based Screening

Caption: A typical workflow for a high-throughput screening campaign.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BRD2889

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD2889 is a small molecule modulator of the Glutathione S-transferase Pi 1 (GSTP1) and Iron-Sulfur Cluster scaffold protein (ISCU) axis, presenting a promising avenue for therapeutic intervention in various diseases, including cancer and pulmonary hypertension.[1] As an analog of piperlongumine, this compound is anticipated to induce cellular responses such as apoptosis and cell cycle arrest, which can be quantitatively assessed using flow cytometry.[2][3][4][5] These application notes provide detailed protocols for the analysis of cells treated with this compound, focusing on the evaluation of apoptosis and cell cycle distribution by flow cytometry.

Principle

Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of various cellular parameters. By utilizing fluorescent probes, it is possible to discern distinct cell populations within a heterogeneous sample. For cells treated with this compound, two key applications of flow cytometry are the assessment of apoptosis and the analysis of cell cycle progression.

-

Apoptosis Assay: Utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, in conjunction with a viability dye like Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Involves staining the DNA of fixed and permeabilized cells with a fluorescent dye such as PI. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human cancer cell line (e.g., A549) treated with varying concentrations of this compound for 24 hours. This data is illustrative of the expected outcomes based on the known effects of similar compounds like piperlongumine.

Table 1: Apoptosis Analysis of A549 Cells Treated with this compound

| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 1 | 88.7 ± 3.5 | 6.8 ± 1.2 | 4.5 ± 0.9 |

| 5 | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.8 |

| 10 | 42.1 ± 5.1 | 35.6 ± 3.3 | 22.3 ± 2.1 |

Table 2: Cell Cycle Analysis of A549 Cells Treated with this compound

| This compound Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |

| 1 | 52.1 ± 3.1 | 25.5 ± 2.2 | 22.4 ± 1.8 |

| 5 | 40.2 ± 3.9 | 18.9 ± 2.5 | 40.9 ± 3.4 |

| 10 | 25.8 ± 4.5 | 12.3 ± 2.1 | 61.9 ± 4.1 |

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of the GSTP1-ISCU axis, leading to increased cellular stress and subsequent apoptosis and cell cycle arrest.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperlongumine selectively kills hepatocellular carcinoma cells and preferentially inhibits their invasion via ROS-ER-MAPKs-CHOP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperlongumine Induces Cell Cycle Arrest via Reactive Oxygen Species Accumulation and IKKβ Suppression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Immunohistochemistry Staining of BRD2889-Treated Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with BRD2889, a modulator of the Glutathione S-transferase pi 1 (GSTP1)-Iron-Sulfur Cluster Scaffold (ISCU) axis. The provided protocols and supporting information are intended to facilitate the assessment of this compound's pharmacodynamic effects and its impact on relevant signaling pathways.

Introduction to this compound

This compound is a synthetic analog of the natural product piperlongumine. It has been identified as a potent modulator of the GSTP1-ISCU protein-protein interaction.[1] This interaction is crucial in various cellular processes, including redox homeostasis and iron-sulfur cluster biogenesis. Dysregulation of this axis has been implicated in several diseases, including pulmonary hypertension and cancer. This compound serves as a valuable chemical probe to investigate the biological functions of the GSTP1-ISCU axis and as a potential therapeutic agent.

Mechanism of Action and Target Engagement

This compound is understood to exert its biological effects by modulating the interaction between GSTP1 and ISCU. GSTP1, a phase II detoxification enzyme, is also known to regulate cellular signaling pathways, in part through its interaction with proteins such as c-Jun N-terminal kinase (JNK). By altering the GSTP1-ISCU axis, this compound can induce cellular stress, leading to downstream effects on cell proliferation, and survival.

Immunohistochemistry can be employed to visualize and quantify the expression and localization of key proteins within the target pathway and to assess the downstream consequences of this compound treatment.

Recommended Antibodies for IHC

The selection of high-quality, validated antibodies is critical for successful IHC staining. Based on the mechanism of action of this compound, the following primary antibodies are recommended for analyzing treated tissues:

| Target Protein | Host Species | Clonality | Recommended Applications | Supplier Example |

| GSTP1 | Rabbit | Polyclonal | IHC, WB, ICC/IF | Novus Biologicals (NBP1-84748) |

| Mouse | Monoclonal | IF, IHC, WB | Cell Signaling Technology (#3369) | |

| ISCU | Rabbit | Polyclonal | WB, IHC-P, ICC/IF | Abcam (ab154060) |

| Mouse | Monoclonal | WB, IHC, ICC/IF, ELISA, IP | Invitrogen | |

| Ki-67 | Rabbit | Monoclonal | IHC | Abcam |

| 8-OHdG | Mouse | Monoclonal | IHC | JaICA |

Note: This is not an exhaustive list. Researchers should validate the performance of any antibody in their specific experimental context.

Quantitative Data Presentation

The following table presents a hypothetical but representative example of quantitative IHC data that could be generated from a preclinical study evaluating this compound in a tumor xenograft model. Data is presented as the mean percentage of positive cells ± standard error of the mean (SEM).

| Treatment Group | Dose (mg/kg) | n | Ki-67 (% positive cells) | 8-OHdG (% positive cells) |

| Vehicle Control | 0 | 8 | 75.2 ± 5.6 | 10.5 ± 2.1 |

| This compound | 10 | 8 | 42.1 ± 4.9 | 35.8 ± 4.2 |

| This compound | 25 | 8 | 21.5 ± 3.8 | 68.3 ± 6.5 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Statistical analysis performed using a one-way ANOVA with Dunnett's post-hoc test.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedure, the following diagrams are provided in the DOT language for Graphviz.

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry Staining for GSTP1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

10 mM Sodium Citrate buffer (pH 6.0)

-

3% Hydrogen Peroxide

-

Normal Goat Serum (or serum from the host of the secondary antibody)

-

Primary antibody: Rabbit anti-GSTP1

-

Biotinylated goat anti-rabbit secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Place slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).

-

Heat the solution to 95-100°C in a water bath or steamer for 20 minutes.

-

Allow slides to cool in the buffer for 20-30 minutes at room temperature.

-

Rinse slides in deionized water.

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.

-

-

Blocking:

-

Incubate sections with 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-GSTP1 antibody to its optimal concentration in PBS with 1% BSA.

-

Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS for 3 x 5 minutes.

-

Incubate with biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

-

Rinse slides with PBS for 3 x 5 minutes.

-

Incubate with Streptavidin-HRP for 30 minutes at room temperature.

-

Rinse slides with PBS for 3 x 5 minutes.

-

-

Chromogenic Detection:

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes).

-

Rinse slides with deionized water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with Hematoxylin for 1-2 minutes.

-

Rinse with running tap water.

-

Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

-

Clear in xylene and mount with a permanent mounting medium.

-

Protocol 2: Staining for Proliferation (Ki-67) and Oxidative Stress (8-OHdG) Markers

This protocol follows the same general procedure as Protocol 1, with the following specific considerations:

-

For Ki-67: This is a nuclear stain. Ensure proper fixation to preserve nuclear morphology. The antigen retrieval and antibody incubation times may need optimization.

-

For 8-OHdG: This marker indicates oxidative DNA damage. To minimize background, it is crucial to handle tissues gently and process them promptly after collection. For 8-OHdG staining, Bouin's solution is sometimes recommended for fixation as it may reduce the need for antigen retrieval. If using formalin fixation, a robust antigen retrieval step is necessary.

Image Analysis and Quantification:

Stained slides should be imaged using a brightfield microscope. For quantitative analysis, specialized software (e.g., ImageJ with appropriate plugins, Visiopharm, HALO) can be used to determine the percentage of positive cells or the staining intensity. A consistent threshold for positivity should be applied across all images and treatment groups. For Ki-67, the proliferation index can be calculated as the percentage of Ki-67-positive nuclei among the total number of tumor cell nuclei. For 8-OHdG, the percentage of positively stained area or the number of positive cells can be quantified.

References

Troubleshooting & Optimization

Troubleshooting BRD2889 solubility issues in aqueous solutions